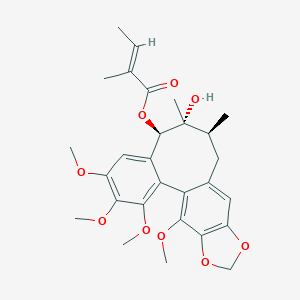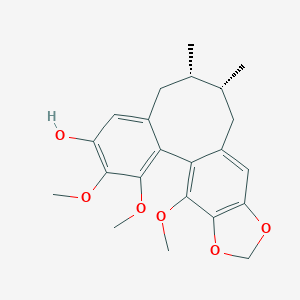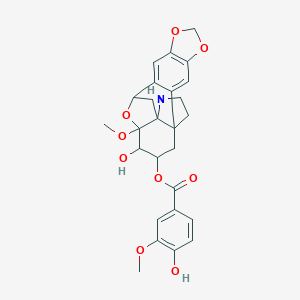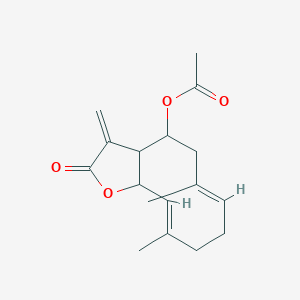
Seneciphyllinine
Übersicht
Beschreibung
Seneciphyllinine is a naturally occurring alkaloid compound found in the genus Senecio, a group of flowering plants native to the Mediterranean region. The compound has been used in traditional medicine for centuries, but only recently has its potential as a therapeutic agent been explored in scientific research.
Wissenschaftliche Forschungsanwendungen
Identification and Analysis
- Seneciphyllinine, a compound isolated from Gynura segetum (Lour.) Merr., was first identified alongside other alkaloids like senecionine and seneciphylline. Its structure was established using spectral data such as UV, IR, MS, and NMR techniques (Yuan, Gu, & Wei, 1990).
Chemical Composition Studies
- Extensive analysis of Gynura segetum, a traditional herbal product, revealed the presence of pyrrolizidine alkaloids (PAs) like seneciphylline, senecionine, and seneciphyllinine N-oxide. These findings are crucial for the quality control of the herb and its related preparations (Qi, Wu, Cheng, & Qu, 2009).
Phytochemical Analysis and Safety Concerns
- Research on Senecio scandens, a traditional Chinese medicinal herb, identified hepatotoxic and tumorigenic pyrrolizidine alkaloids, including seneciphyllinine. This discovery raised safety concerns regarding the use of this herb in traditional medicine (Li et al., 2008).
Antibacterial Potential
- A study on Senecio nutans, a plant used for altitude sickness and respiratory issues, identified its essential oil's antibacterial activity against Vibrio cholerae. This finding suggests potential applications in treating infections caused by this pathogen (Paredes, Leyton, Riquelme, & Morales, 2016).
Purification Techniques for Toxicological Studies
- A method for targeted analysis and purification of pyrrolizidine alkaloid cis/trans isomers, including seneciphyllinine, from herbal materials was developed. This technique is significant for toxicity studies and treatments for pyrrolizidine alkaloid-induced toxicity (Fang et al., 2014).
Mutagenic Activity Analysis
- Seneciphylline, closely related to seneciphyllinine, was found to be mutagenic in studies using Drosophila melanogaster. This highlights the potential genetic risks associated with exposure to these alkaloids (Candrian, Lüthy, Graf, & Schlatter, 1984).
Covalent Binding Studies in Rats
- Research involving retronecine-labelled seneciphylline (related to seneciphyllinine) showed covalent binding to DNA in rat liver, lung, and kidney. This study is crucial for understanding the molecular mechanisms of toxicity (Candrian, Lüthy, & Schlatter, 1985).
Eigenschaften
IUPAC Name |
[(1R,4Z,7R,17R)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6/c1-5-14-10-12(2)20(4,27-13(3)22)19(24)25-11-15-6-8-21-9-7-16(17(15)21)26-18(14)23/h5-6,16-17H,2,7-11H2,1,3-4H3/b14-5-/t16-,17-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCKXBIRQMSUIU-BYVYPXNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Seneciphyllinine | |
CAS RN |
90341-45-0 | |
| Record name | Acetylseneciphylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90341-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can I differentiate between Seneciphyllinine and its parent compound, Seneciphylline, using mass spectrometry?
A2: While both Seneciphyllinine and Seneciphylline would be detected as PAs by mass spectrometry, differentiating them requires careful analysis of the mass spectra. Seneciphyllinine N-oxide, the N-oxide form of Seneciphyllinine, displays a characteristic dimer adduct in its MS spectrum. This dimer adduct is usually at 100% abundance and is not observed in the MS spectra of the parent PAs, including Seneciphylline. [2] Therefore, the presence or absence of this specific dimer adduct ion can be used to differentiate between Seneciphyllinine N-oxide and Seneciphylline.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B203403.png)



